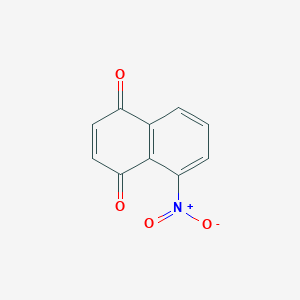

5-Nitronaphthalene-1,4-dione

Description

BenchChem offers high-quality 5-Nitronaphthalene-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitronaphthalene-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitronaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOSAGJYNRBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491413 | |

| Record name | 5-Nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17788-47-5 | |

| Record name | 5-Nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-nitro-1,4-naphthoquinone CAS number 17788-47-5

Part 1: Executive Summary & Chemical Architecture

5-nitro-1,4-naphthoquinone (5-NNQ) represents a critical scaffold in medicinal chemistry and organic synthesis. Unlike its unsubstituted parent, the introduction of a nitro group at the C5 position creates a unique electronic asymmetry. This modification significantly enhances the electrophilicity of the quinone ring, making it a potent Michael acceptor, while simultaneously altering its redox potential.

For drug development professionals, 5-NNQ is not merely an intermediate; it is a dual-action warhead. It functions as a precursor for anthracycline antibiotics and anthraquinone dyes, but its intrinsic value lies in its ability to exploit oxidative stress pathways in neoplastic cells.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 203.15 g/mol |

| Appearance | Yellow to brownish-yellow triclinic crystals |

| Melting Point | 153–155 °C (High Purity) |

| Solubility | Soluble in polar organic solvents (CHCl₃, Acetone); Insoluble in water |

| Redox Potential | High electron affinity due to nitro-electron withdrawal |

| Reactivity Class | Strong Electrophile (Michael Acceptor), Redox Cycler |

Part 2: Synthesis Protocols & Process Logic

To ensure reproducibility and high purity, two distinct synthetic routes are detailed below. The choice of method depends on the starting material availability and scale requirements.

Protocol A: Regioselective Nitration of 1,4-Naphthoquinone

Mechanism: Electrophilic aromatic substitution.

Critical Control Point: The "Dehydrating Value" (D.V.S.) of the acid mixture must be maintained

Reagents:

-

1,4-Naphthoquinone (98% purity)

-

Sulfuric Acid (

, 98%) -

Nitric Acid (

, fuming or 98%) -

Oleum (Sulfur trioxide source, optional for water scavenging)

Step-by-Step Methodology:

-

Preparation of Mixed Acid: In a jacketed reactor cooled to 0–5°C, prepare a nitrating mixture. A proven ratio is

: -

Addition: Slowly charge 1,4-naphthoquinone into the acid mixture. The exotherm must be controlled; maintain internal temperature

. -

Reaction Phase: Allow the temperature to rise to 15–20°C. Stir for 3 hours.

-

Why: Lower temperatures prevent dinitration; moderate temperatures ensure complete conversion.

-

-

Quenching (The Self-Validating Step): Pour the reaction mass into crushed ice/water (ratio ~1:20).

-

Validation: Immediate precipitation of a yellow solid indicates successful nitration. A dark, oily residue suggests polymerization or decomposition due to overheating.

-

-

Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from ethanol or toluene to achieve the target melting point (153–155°C).

Protocol B: Oxidation of 1-Nitronaphthalene (Green Route)

Mechanism: Metal-mediated oxidation. Utility: Avoids handling potentially explosive nitration mixtures; uses regenerable oxidants.

Reagents:

-

Manganese(III) Sulfate (

) or Cerium(IV) Sulfate -

Sulfuric Acid (30-40% aq)

Step-by-Step Methodology:

-

System Setup: Create a two-phase system consisting of molten 1-nitronaphthalene (or dissolved in an inert solvent like chlorobenzene) and the aqueous acidic oxidant solution.

-

Oxidation: Heat the mixture to 60–70°C under vigorous agitation.

-

Why: Agitation is the rate-limiting step in biphasic oxidation.

-

-

Monitoring: The reaction is complete when the organic phase shifts color and TLC indicates consumption of the starting nitro compound.

-

Extraction: Separate the organic phase. The aqueous phase containing reduced Mn(II) can be regenerated electrolytically (an industrial efficiency loop).

-

Crystallization: Cool the organic phase to 0–5°C. 5-NNQ crystallizes out; filter and dry.

Visualization: Synthetic Logic Flow

Caption: Dual synthetic pathways for 5-nitro-1,4-naphthoquinone emphasizing critical process control parameters.

Part 3: Mechanism of Action & Biological Pharmacology

The pharmacological potency of 5-NNQ stems from its ability to hijack cellular machinery via two distinct but synergistic mechanisms: Redox Cycling and Covalent Alkylation .

Redox Cycling & ROS Generation

The nitro group at C5 is electron-withdrawing, which raises the midpoint potential of the quinone. This facilitates the one-electron reduction of 5-NNQ by intracellular flavoenzymes (e.g., NADPH:cytochrome P450 reductase).

-

The Cycle: 5-NNQ

Semiquinone Radical ( -

Outcome: This futile cycle depletes cellular reducing equivalents (NADPH) and generates a cascade of Reactive Oxygen Species (ROS), leading to DNA strand breaks and apoptosis.

Michael Addition (Alkylation)

The C2 and C3 positions of the quinone ring are highly electrophilic. The inductive effect of the 5-nitro group enhances this reactivity compared to standard naphthoquinones.

-

Target: Thiol groups (-SH) on critical proteins and glutathione (GSH).

-

Outcome: Rapid depletion of the cellular antioxidant pool (GSH) and inactivation of enzymes with active-site cysteines (e.g., topoisomerases, phosphatases).

Visualization: Pharmacological Mechanism

Caption: The "Dual-Warhead" mechanism: futile redox cycling generating ROS and direct covalent alkylation of biothiols.

Part 4: Experimental Validation (Self-Validating Systems)

When characterizing 5-NNQ or its derivatives, use these assays to validate activity.

Assay 1: Redox Potential Measurement (Cyclic Voltammetry)

-

Setup: 3-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Aprotic solvent (DMF or Acetonitrile) with 0.1M TBAPF6 electrolyte.

-

Validation: You should observe two reversible one-electron reduction waves. The first reduction potential (

) will be less negative (easier to reduce) than unsubstituted 1,4-naphthoquinone due to the nitro group.

Assay 2: Thiol Depletion Assay (Ellman’s Reagent)

-

Concept: Measure the rate at which 5-NNQ consumes free thiols.

-

Protocol: Incubate 5-NNQ (

) with N-acetylcysteine or GSH in buffer (pH 7.4). Aliquot at time intervals and react with DTNB (Ellman's reagent). -

Readout: Decrease in absorbance at 412 nm over time confirms Michael acceptor activity.

Part 5: Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Irritation: Causes skin irritation and serious eye irritation.

-

Sensitization: Potential skin sensitizer.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Handle all solids in a fume hood to avoid dust inhalation.

-

Waste: Dispose of as hazardous organic waste. Do not release into drains due to high aquatic toxicity.

References

-

Synthesis via Nitration: U.S. Patent 3,941,815. Process for the preparation of 5-nitro-1,4-naphthoquinone. Link

-

Synthesis via Oxidation: U.S. Patent 4,880,571. Process for the preparation of 5-nitro-1,4-naphthoquinone. Link

-

Biological Mechanism (Redox/Alkylation): Verma, R. P. (2006). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Anticancer Agents in Medicinal Chemistry. Link

-

Antimalarial & Cytotoxicity: Wellington, K. W., et al. (2019). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules. Molecules. Link

-

Chemical Properties & Reactivity: Abdassalam, A., et al. (2022).[5] Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities.[5][6] Acta Chimica Slovenica. Link

Sources

- 1. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 2. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 3. EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Nitronaphthalene-1,4-dione: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Nitronaphthalene-1,4-dione, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing both theoretical grounding and practical, field-proven insights for compound characterization.

Introduction

5-Nitronaphthalene-1,4-dione is a derivative of naphthoquinone, a class of compounds known for their biological activity. The introduction of a nitro group onto the naphthalene scaffold significantly influences its electronic properties and, consequently, its reactivity and spectroscopic behavior. Accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will delve into the predicted spectroscopic data for 5-Nitronaphthalene-1,4-dione, offering a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For 5-Nitronaphthalene-1,4-dione, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Nitronaphthalene-1,4-dione is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group and the carbonyl groups of the quinone system will deshield the aromatic protons, shifting their signals downfield.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-Nitronaphthalene-1,4-dione

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.40 | d | J = 8.0 |

| H-3 | 7.60 - 7.80 | d | J = 8.0 |

| H-6 | 8.20 - 8.40 | d | J = 7.5 |

| H-7 | 7.70 - 7.90 | t | J = 7.8 |

| H-8 | 8.40 - 8.60 | d | J = 8.0 |

Causality Behind Predictions: The protons on the quinone ring (H-2 and H-3) are predicted to be the most upfield of the aromatic signals. The protons on the nitro-substituted ring (H-6, H-7, and H-8) are expected to be further downfield due to the strong deshielding effect of the nitro group.[2] The splitting patterns arise from coupling with adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbonyl carbons of the quinone are expected to be the most downfield signals, typically appearing above 180 ppm.[3] Aromatic carbons will resonate in the 120-150 ppm range.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Nitronaphthalene-1,4-dione

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~184 |

| C-2 | ~138 |

| C-3 | ~139 |

| C-4 | ~183 |

| C-4a | ~132 |

| C-5 | ~148 |

| C-6 | ~125 |

| C-7 | ~136 |

| C-8 | ~128 |

| C-8a | ~130 |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each carbon. The carbonyl carbons (C-1 and C-4) are highly deshielded. The carbon attached to the nitro group (C-5) is also significantly downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitronaphthalene-1,4-dione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Absorption Bands

The IR spectrum of 5-Nitronaphthalene-1,4-dione will be characterized by strong absorptions corresponding to the carbonyl and nitro groups, as well as absorptions from the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for 5-Nitronaphthalene-1,4-dione

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Quinone) | 1680 - 1660 | Strong |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Causality Behind Predictions: The positions of the absorption bands are characteristic of the vibrational frequencies of the specific bonds. The strong electron-withdrawing nature of the carbonyl and nitro groups results in intense absorption bands.[6]

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

For solid samples, the thin solid film method is a rapid and effective way to obtain a high-quality IR spectrum.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount (2-5 mg) of 5-Nitronaphthalene-1,4-dione in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]

-

Film Deposition: Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Caption: Workflow for IR analysis via the thin solid film method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[9][10]

Predicted UV-Vis Absorption Maxima

The extended π-system of the naphthalene ring, in conjugation with the dione and nitro functionalities, is expected to result in multiple absorption bands in the UV-Vis spectrum.[11]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 5-Nitronaphthalene-1,4-dione

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~250 - 280 |

| n → π | ~330 - 360 |

| Charge Transfer Band | ~400 - 450 |

Causality Behind Predictions: The π → π* transitions arise from the excitation of electrons in the conjugated aromatic system. The n → π* transitions involve the non-bonding electrons of the carbonyl oxygens. The presence of the nitro group, a strong electron-withdrawing group, can introduce a charge-transfer band.[12]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of a compound in solution is as follows.[13]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 5-Nitronaphthalene-1,4-dione in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

-

Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[14]

Predicted Mass Spectrum and Fragmentation

The molecular formula of 5-Nitronaphthalene-1,4-dione is C₁₀H₅NO₄, with a monoisotopic mass of approximately 203.02 g/mol .[15] Electron Impact (EI) ionization is expected to produce a prominent molecular ion peak (M⁺˙) and characteristic fragment ions.

Table 5: Predicted Key Ions in the Mass Spectrum of 5-Nitronaphthalene-1,4-dione

| m/z | Proposed Fragment |

| 203 | [M]⁺˙ (Molecular Ion) |

| 173 | [M - NO]⁺ |

| 157 | [M - NO₂]⁺ |

| 129 | [M - NO₂ - CO]⁺ |

| 101 | [M - NO₂ - 2CO]⁺ |

Causality Behind Predictions: Under EI conditions, the initial fragmentation is often the loss of neutral molecules. For nitroaromatic compounds, the loss of NO and NO₂ is common.[16] Subsequent fragmentation of the quinone ring can involve the loss of one or two molecules of carbon monoxide (CO).[17]

Experimental Protocol for Mass Spectrometry (Electron Impact)

A general procedure for obtaining an EI mass spectrum is outlined below.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.[18]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: A typical workflow for Electron Impact Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Nitronaphthalene-1,4-dione. By understanding the theoretical principles behind the expected NMR, IR, UV-Vis, and MS data, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This guide serves as a valuable resource for scientists and professionals working with nitronaphthoquinone derivatives, facilitating their research and development efforts.

References

-

Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

5-Nitronaphthalene-1,4-dione. PubChem. Retrieved from [Link]

-

Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065. [Link]

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

- Morton, R. A., & Earlam, W. T. (1941). Absorption spectra of quinones. I. Naphthoquinones and naphthohydroquinones. Journal of the Chemical Society (Resumed), 159-167.

- McKenzie, L. C., & Wsol, V. (2002). Sampling Technique for Organic Solids in IR Spectroscopy.

- Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)

-

The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]

-

UV-Vis Spectroscopy and Conjugated Systems. (2019, August 2). [Video]. YouTube. Retrieved from [Link]

-

The Study of Naphthoquinones and Their Complexes with DNA by Using Raman Spectroscopy and Surface Enhanced Raman Spectroscopy: New Insight into Interactions of DNA with Plant Secondary Metabolites. (2014). PMC. Retrieved from [Link]

-

Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. (2021, May 22). [Video]. YouTube. Retrieved from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds. ResearchGate. Retrieved from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Retrieved from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. LCGC International. Retrieved from [Link]

-

Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Retrieved from [Link]

-

NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. (2003). Journal of the American Chemical Society, 125(44), 13456–13464. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

-

UV-Visible Spectroscopy of Organic Compounds. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Computational and crystallographic examination of naphthoquinone based diarylethene photochromes. (2020). Molecules, 25(11), 2630. [Link]

-

Introduction of the nitro group into aromatic systems. ResearchGate. Retrieved from [Link]

-

IR Absorption Table. WebSpectra. Retrieved from [Link]

-

1-Nitronaphthalene (T3D4944). T3DB. Retrieved from [Link]

-

Theory of uv-visible spectroscopy explaining electronic absorption spectra reflectance... Doc Brown's Chemistry. Retrieved from [Link]

-

NMR Structure Elucidation of Naphthoquinones from Quambalaria cyanescens. (2020). Journal of Natural Products, 83(12), 3634–3641. [Link]

-

Quantum chemical electron impact mass spectrum prediction for de novo structure elucidation: Assessment against experimental reference data and comparison to competitive fragmentation modeling. (2018). Semantic Scholar. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Retrieved from [Link]

-

UV-VIS Spectroscopy and Conjugated Systems- Review. (2021, December 11). Chemistry LibreTexts. Retrieved from [Link]

-

Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. Retrieved from [Link]

-

Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. Retrieved from [Link]

-

Mass spectra of 1−nitronaphthalene obtained from each ionization mode: (a) EI; (b) NCI; (c) PCI. ResearchGate. Retrieved from [Link]

-

Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. (2023). MDPI. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

IR Spectroscopy Solid Sample (English). (2020, April 7). [Video]. YouTube. Retrieved from [Link]

-

Mass Fragmentation pattern of nitro compounds. (2022, December 29). [Video]. YouTube. Retrieved from [Link]

-

Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. ResearchGate. Retrieved from [Link]

-

Infrared spectroscopy. Royal Society of Chemistry: Education. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Retrieved from [Link]

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals. Retrieved from [Link]

-

Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][2][15]diazepines. IV. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. agilent.com [agilent.com]

- 11. jackwestin.com [jackwestin.com]

- 12. researchgate.net [researchgate.net]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 5-Nitronaphthalene-1,4-dione | C10H5NO4 | CID 12336402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. raco.cat [raco.cat]

- 18. chromatographyonline.com [chromatographyonline.com]

Technical Whitepaper: Molecular Architecture and Reactivity of 5-Nitronaphthalene-1,4-dione

Topic: 5-Nitronaphthalene-1,4-dione Molecular Structure and Bonding Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Nitronaphthalene-1,4-dione (5-nitro-1,4-naphthoquinone) represents a critical scaffold in medicinal chemistry and organic synthesis.[1] Distinguished by the peri-positioning of a nitro group relative to the quinone carbonyl, this molecule exhibits unique electronic perturbations that drive its reactivity. Unlike its unsubstituted parent, the 5-nitro derivative possesses a distorted molecular geometry and a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy. These features make it a potent electrophile and a highly active redox cycler, properties that are exploited in the development of anticancer agents (via ROS generation) and antimalarial drugs. This guide provides a rigorous analysis of its structural dynamics, synthesis, and reactivity profiles.

Molecular Geometry and Electronic Structure

Steric Distortion and the Peri-Effect

The defining structural feature of 5-nitronaphthalene-1,4-dione is the steric clash between the nitro group at position C5 and the carbonyl oxygen at position C4.

-

Non-Coplanarity: Crystallographic studies of analogous peri-substituted naphthoquinones (e.g., 5-hydroxy-8-nitro-1,4-naphthoquinone) reveal that the nitro group is forced out of the aromatic plane. The torsion angle can exceed 70°, disrupting

-conjugation between the nitro group and the naphthalene core. -

Bond Length Asymmetry: The electron-withdrawing nature of the nitro group, despite the twist, exerts a powerful inductive effect (-I). This shortens the C2=C3 bond length relative to 1,4-naphthoquinone, enhancing the double bond's "isolated alkene" character and increasing its susceptibility to nucleophilic attack.

Electronic Orbital Modulation

The presence of the nitro group dramatically alters the frontier molecular orbitals (FMOs):

-

LUMO Lowering: The nitro group stabilizes the LUMO, reducing the HOMO-LUMO gap. This energetic lowering facilitates electron acceptance, making the molecule a stronger oxidant than 1,4-naphthoquinone.

-

Electrophilicity Index (

): The C2 and C3 carbons become highly electrophilic. While the C2 position is formally meta to the nitro group, the inductive withdrawal activates the entire quinone ring, making it a "soft" electrophile ideal for Michael additions with thiols (e.g., glutathione).

Figure 1: Causal relationship between the steric bulk of the 5-nitro group, its geometric distortion, and the resulting electronic activation of the quinone core.

Spectroscopic Characterization

Accurate identification relies on distinct NMR splitting patterns arising from the loss of symmetry in the benzenoid ring.

Table 1: Key Spectroscopic Markers

| Technique | Parameter | Value / Characteristic | Structural Insight |

| H8 (Peri-proton) | Deshielded by adjacent carbonyl anisotropy. | ||

| H6 (Ortho to NO | Deshielded by nitro group inductive effect. | ||

| H7 (Meta) | Characteristic triplet of the benzenoid ring. | ||

| H2, H3 | Quinonoid protons (often overlapping or close doublets). | ||

| IR | 1670, 1660 cm | Split C=O stretch due to asymmetry (C1 vs C4). | |

| 1530, 1350 cm | Asymmetric/Symmetric NO | ||

| UV-Vis | ~330-340 nm |

Synthetic Pathways and Protocols

The most robust synthesis involves the direct nitration of 1,4-naphthoquinone. This method is preferred over the oxidation of nitronaphthalene due to higher atom economy and reagent accessibility.

Protocol: Direct Nitration of 1,4-Naphthoquinone

Safety Note: This reaction uses mixed acids (HNO

-

Preparation of Nitrating Agent:

-

Cool 50 mL of concentrated sulfuric acid (H

SO -

Slowly add 10 mL of fuming nitric acid (HNO

, >90%) dropwise, maintaining temperature <10°C to generate the nitronium ion (

-

-

Substrate Addition:

-

Dissolve 10.0 g (63 mmol) of 1,4-naphthoquinone in 20 mL of glacial acetic acid (optional co-solvent for solubility) or add directly as a fine powder to the acid mixture.

-

Add the substrate slowly over 30 minutes.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 3–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The product spot will be more polar (lower R

) and yellow/orange.

-

-

Quenching and Isolation:

-

Pour the reaction mixture over 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash with cold water (3 x 100 mL) until the filtrate is neutral pH.

-

-

Purification:

-

Recrystallize from ethanol or methanol.

-

Yield: Typical yields range from 70–85%.

-

Melting Point: 165–166°C.

-

Figure 2: Synthetic workflow for the regioselective nitration of 1,4-naphthoquinone.

Reactivity Profile in Medicinal Chemistry

The pharmacological potency of 5-nitro-1,4-naphthoquinone stems from two distinct but interconnected mechanisms: alkylation and redox cycling.

Thiol Alkylation (Michael Addition)

The quinone core acts as a Michael acceptor. The 5-nitro group enhances the electrophilicity of the C2/C3 double bond.

-

Mechanism: Nucleophilic thiols (e.g., Cysteine residues on proteins, Glutathione) attack C2 or C3.

-

Consequence: Depletion of cellular glutathione (GSH) pools and covalent modification of critical enzymes (e.g., phosphatases), leading to apoptosis.

Redox Cycling and ROS Generation

The quinone moiety undergoes one-electron reduction to a semiquinone radical.

-

Enzymatic Reduction: Catalyzed by P450 reductase or NQO1.

-

Futile Cycling: The semiquinone reacts with molecular oxygen (

) to regenerate the parent quinone and produce superoxide anion ( -

5-Nitro Impact: The electron-withdrawing nitro group stabilizes the semiquinone radical anion, facilitating the reduction step and accelerating the redox cycle compared to unsubstituted naphthoquinone.

Figure 3: The dual mechanism of action involving futile redox cycling (ROS generation) and covalent thiol alkylation.

References

- US Patent 3941815A.

-

Crystallographic Data (Analogous Structures): Tan, D., et al. (2008).[2] "5-Hydroxy-8-nitro-1,4-naphthoquinone."[3] Acta Crystallographica Section E. [Link]

-

Spectroscopic & Biological Characterization: Abdassalam, A., et al. (2022).[4][5] "Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities." Acta Chimica Slovenica. [Link][5]

-

Redox Cycling Mechanism: Klotz, L.O., et al. (2014). "1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling." Molecules. [Link]

-

General Naphthoquinone Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8530, 1,4-Naphthoquinone.[1][6] [Link]

Sources

- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-8-nitro-1,4-naphthoquinone | PDF [slideshare.net]

- 4. "Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols " by Kenneth R Olson, Kasey J Clear et al. [digitalcommons.library.tmc.edu]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile and Solvent Selection for 5-Nitro-1,4-Naphthoquinone

[1]

Executive Summary

This technical guide details the solubility characteristics of 5-nitro-1,4-naphthoquinone (5-nitro-1,4-NQ) , a critical intermediate in the synthesis of bioreductive alkylating agents and anthracycline antibiotics.[1] Unlike its unsubstituted parent 1,4-naphthoquinone, the introduction of the nitro group at the C5 position significantly alters the crystal lattice energy and dipole moment, necessitating precise solvent selection for extraction, purification, and biological application.

This guide moves beyond generic solubility rules, providing evidence-based protocols for researchers requiring high-purity solutions for synthesis or cytotoxicity assays.[1]

Part 1: Physicochemical Profile & Solubility Mechanism[1]

To predict solubility behavior, one must understand the molecular forces at play.[1] 5-nitro-1,4-NQ is not merely a lipophilic organic; it is an electron-deficient aromatic system with distinct polarity zones.[1]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₀H₅NO₄ | Moderate molecular weight (203.15 g/mol ).[1] |

| Melting Point | 167°C (Pure) | High lattice energy requires thermal energy or high-dielectric solvents to disrupt crystal packing.[1] |

| Electronic Effect | 5-Nitro Group (EWG) | Increases molecular dipole compared to 1,4-NQ.[1] Enhances solubility in polar aprotic solvents (DMSO) but reduces solubility in non-polar aliphatics (Hexane).[1] |

| H-Bonding | Acceptor (NO₂, C=O) | Capable of accepting H-bonds from protic solvents (MeOH, EtOH), facilitating temperature-dependent solubility.[1] |

The Solubility Mechanism

The solubility of 5-nitro-1,4-NQ is governed by the competition between crystal lattice energy (stabilized by

-

In Water: The hydrophobic naphthalene core dominates.[1] The hydration energy of the nitro/carbonyl groups is insufficient to overcome the water-water hydrogen bonding network (hydrophobic effect), resulting in near-zero solubility.[1]

-

In Toluene: Solvation is driven by

- -

In DMSO: The high dielectric constant and strong dipole of DMSO interact favorably with the electron-deficient quinone ring and the nitro group, disrupting the crystal lattice even at room temperature.

Part 2: Solubility Landscape by Solvent Class[1][2]

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[1]

-

Behavior: 5-nitro-1,4-NQ dissolves readily at room temperature.[1]

-

Application: Biological Assays .

-

DMSO is the standard vehicle for preparing millimolar (mM) stock solutions for cytotoxicity screening (e.g., against MCF-7 or HeLa cell lines).[1]

-

Caution: Avoid using DMSO for chemical reactions involving strong nucleophiles or reducing agents unless intended, as the quinone core is redox-active.[1]

-

Polar Protic Solvents (Temperature-Dependent Solubility)

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Behavior:

-

Application: Recrystallization .

Aromatic & Chlorinated Solvents (Moderate Solubility)

Solvents: Toluene, Chlorobenzene, Dichloromethane (DCM), Chloroform.[1]

-

Behavior: Soluble, particularly when heated.[1]

-

Application: Extraction & Synthesis Workup .

Non-Polar Aliphatic Solvents (Low Solubility)

Solvents: Pentane, Hexane, Petroleum Ether.[1]

Part 3: Experimental Protocols

Protocol A: Purification via Recrystallization (Methanol)

Objective: To purify crude 5-nitro-1,4-NQ (mp ~150°C) to analytical grade (mp 167°C).

-

Dissolution: Place 1.0 g of crude 5-nitro-1,4-NQ in a 100 mL Erlenmeyer flask. Add 20 mL of Methanol .

-

Heating: Heat the mixture to reflux (approx. 65°C) on a hot plate with magnetic stirring.

-

Saturation: If solids remain, add Methanol in 2 mL increments until the solution is clear.

-

Note: If a dark oily residue remains insoluble, decant the hot clear solution to a fresh flask (this residue is likely inorganic salts or polymerized byproducts).

-

-

Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the yellow needles using a Buchner funnel.

-

Washing: Wash the filter cake with 5 mL of cold (-20°C) Methanol.

-

Drying: Dry under vacuum at 40°C.

Protocol B: Preparation of Stock Solution for Bioassays

Objective: Prepare a 10 mM stock solution in DMSO for cell viability studies.

-

Weighing: Weigh exactly 2.03 mg of 5-nitro-1,4-NQ (MW: 203.15 g/mol ).

-

Solvent Addition: Add 1.0 mL of sterile-filtered DMSO (cell culture grade).

-

Mixing: Vortex for 30 seconds. Ensure no particulates remain.[1] Visual inspection is critical as micro-crystals can skew IC₅₀ data.[1]

-

Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C.

-

Validation: Verify concentration via UV-Vis absorbance if an extinction coefficient is established, or dilute 1:100 and check for precipitation.[1]

-

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the operational phase.[1]

Caption: Decision matrix for solvent selection based on experimental intent (Extraction, Purification, or Application).

Diagram 2: Recrystallization Thermodynamics

Visualizing the temperature-dependent solubility logic.[1]

Caption: Thermodynamic workflow for purifying 5-nitro-1,4-naphthoquinone using the Methanol method.

References

-

Process for the preparation of 5-nitro-1,4-naphthoquinones (EP0282450A2). Google Patents. [1]

-

Process for the preparation of 5-nitro-1,4-naphthoquinone (US4880571A). Google Patents. [1]

-

Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone. ResearchGate. [Link]

-

1,4-Naphthoquinone Physicochemical Data. Wikipedia / PubChem. [Link][1]

-

In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives. ResearchGate. [Link]

Technical Guide: Strategic Research Vectors for 5-Nitronaphthalene-1,4-dione

Executive Summary

5-Nitronaphthalene-1,4-dione (5-nitro-1,4-naphthoquinone) represents a high-value pharmacophore sitting at the intersection of redox biology and electrophilic signaling. Unlike its parent compound, 1,4-naphthoquinone, the introduction of a nitro group at the C5 position creates a unique electronic asymmetry. This modification significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing the molecule's capacity for single-electron reduction and subsequent Reactive Oxygen Species (ROS) generation.

This guide outlines the critical research vectors for this compound, moving beyond basic characterization into high-impact therapeutic applications in oncology (hypoxic tumors) and infectious diseases (tuberculosis and trypanosomiasis).

Module 1: Chemical Architecture & Synthesis

The Electronic Imperative

The 5-nitro group functions as a potent electron-withdrawing group (EWG).[1] This induction effect destabilizes the quinone ring, making the C2 and C3 positions highly susceptible to nucleophilic attack (Michael addition) by cellular thiols (e.g., glutathione, cysteine residues). Simultaneously, it stabilizes the semiquinone radical anion formed during metabolic reduction, facilitating a sustained redox cycle that is lethal to cells with compromised antioxidant defenses.

Validated Synthesis Protocol

While direct nitration of 1,4-naphthoquinone is possible, it suffers from poor regioselectivity (yielding mixtures of 5-nitro and 6-nitro isomers) and hazardous reaction conditions. The Oxidative Degradation of 1-Nitronaphthalene is the superior, self-validating protocol for research-grade purity.

Protocol: Silver(II) Oxide Mediated Oxidation

-

Precursor: 1-Nitronaphthalene (commercially available).[2]

-

Oxidant: Silver(II) oxide (AgO).[2]

-

Solvent: Nitric acid (HNO₃) / Dioxane or aqueous acid.

Step-by-Step Methodology:

-

Preparation: Suspend 10 mmol of 1-nitronaphthalene in 30 mL of 40% HNO₃. Maintain temperature at 5–10°C using an ice bath.

-

Addition: Add 70 mmol of AgO in small portions over 30 minutes. Critical Control Point: Monitor the exotherm; temperature spikes >15°C degrade the product.

-

Reaction: Stir vigorously until the black AgO is consumed and the solution clarifies or turns yellow (approx. 1–2 hours).

-

Quenching: Dilute the reaction mixture with 100 mL of ice-cold water.

-

Extraction: Extract with chloroform (3 x 50 mL). Wash the organic layer with bicarbonate solution (to remove acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol/hexane.

-

Expected Yield: 40–60%.[3]

-

Characterization: Melting point ~153°C; IR (C=O stretch at 1670 cm⁻¹, NO₂ asymmetric stretch at 1530 cm⁻¹).

-

Synthesis Pathway Visualization

[2][4]

Module 2: Mechanistic Pharmacology

The therapeutic window of 5-nitro-1,4-naphthoquinone relies on two distinct mechanisms. Research should focus on uncoupling these effects to design targeted therapies.

Mechanism 1: Bioreductive Alkylation (Hypoxia Targeting)

In hypoxic environments (solid tumors, granulomas), the nitro group can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines or amines. These intermediates can covalently bind to DNA or proteins. The quinone moiety itself acts as a "warhead" for alkylating DNA topoisomerases.

Mechanism 2: Futile Redox Cycling

Under aerobic conditions, the quinone is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 reductase) to a semiquinone radical. This radical rapidly transfers an electron to molecular oxygen, regenerating the parent quinone and producing Superoxide (O₂•⁻). This "futile cycle" depletes cellular NADPH and generates massive oxidative stress.

Mechanistic Pathway Visualization

Module 3: Priority Research Areas

Oncology: Hypoxia-Activated Prodrugs (HAPs)

The 5-nitro group makes this compound a prime candidate for HAP development.

-

Hypothesis: The electron-deficient ring facilitates reduction in hypoxic tumor cores, activating the molecule only where needed.

-

Target Indication: Pancreatic ductal adenocarcinoma (PDAC) and Glioblastoma, both characterized by severe hypoxia.

-

Key Experiment: Compare IC50 values in Normoxia (21% O₂) vs. Hypoxia (1% O₂) using A549 or MCF-7 cell lines. A Hypoxia Cytotoxicity Ratio (HCR) > 5 indicates potential as a HAP.

Infectious Disease: Anti-Tubercular Agents

Mycobacterium tuberculosis (Mtb) is highly susceptible to redox cyclers.

-

Mechanism: Mtb lacks adequate defense against intracellular ROS bursts. 5-nitro-NQ derivatives have shown MIC values comparable to first-line drugs.

-

Differentiation: Unlike Isoniazid, naphthoquinones are effective against non-replicating (dormant) Mtb, which resides in hypoxic granulomas.

Module 4: Experimental Protocols

In Vitro Cytotoxicity & Selectivity Assay

Objective: Determine the therapeutic index (TI) between cancer cells and normal fibroblasts.

| Parameter | Specification |

| Cell Lines | Cancer: A549 (Lung), HepG2 (Liver). Normal: HUVEC or MRC-5. |

| Seeding Density | 5,000 cells/well in 96-well plates. |

| Compound Preparation | Dissolve 5-nitro-NQ in DMSO (Stock 10 mM). Serial dilutions (0.1 – 100 µM). |

| Incubation | 24, 48, and 72 hours at 37°C, 5% CO₂. |

| Readout | MTT Assay: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm. |

| Data Analysis | Calculate IC50 using non-linear regression (GraphPad Prism). TI = IC50(Normal) / IC50(Cancer). |

Intracellular ROS Detection Workflow

Objective: Validate the "Redox Cycling" mechanism.

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

Treatment: Treat cells with IC50 concentration of 5-nitro-NQ for 1–4 hours.

-

Staining: Wash cells, incubate with 10 µM DCFH-DA for 30 min in serum-free media.

-

Quantification: Flow Cytometry (Ex/Em: 485/535 nm).

-

Control: Co-treat with N-acetylcysteine (NAC, 5 mM). If cytotoxicity is rescued by NAC, the mechanism is ROS-dependent.

Module 5: Future Directions & SAR Expansion

To optimize this scaffold, future research must address solubility and metabolic stability.

-

C2/C3 Functionalization: Introduce amine or morpholine groups via Michael addition to improve water solubility and tune the redox potential.

-

Nanocarrier Encapsulation: Develop liposomal formulations to prevent rapid clearance and improve tumor accumulation.

-

Structure-Activity Relationship (SAR):

-

Electron Donating Groups (EDG) at C2/C3: Lower redox potential, potentially reducing systemic toxicity.

-

Halogens (Cl, Br) at C2/C3: Enhance electrophilicity, increasing alkylation potency but likely increasing toxicity.

-

Research Pipeline Visualization

References

- Synthesis of 5-nitro-1,4-naphthoquinone: Process for the preparation of 5-nitro-1,4-naphthoquinones. European Patent Office.

-

Anticancer Mechanism : Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. National Institutes of Health (PMC). Available at: [Link]

-

Antimicrobial Activity : Naphthoquinone Derivatives as Scaffold to Develop New Drugs for Tuberculosis Treatment. Frontiers in Microbiology. Available at: [Link]

-

Chemical Properties : 5-Nitronaphthalene-1,4-dione Compound Summary. PubChem.[4] Available at: [Link]

-

Michael Addition Reactivity : Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones - Google Patents [patents.google.com]

- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitronaphthalene-1,4-dione | C10H5NO4 | CID 12336402 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing 5-Nitronaphthalene-1,4-dione in a Novel Chromogenic Antioxidant Capacity Assay

Abstract

This technical guide introduces a novel and detailed methodology for the assessment of antioxidant capacity utilizing 5-Nitronaphthalene-1,4-dione as a chromogenic probe. We present the underlying principles, a step-by-step protocol, and data interpretation guidelines for what we have termed the "Nitronaphthoquinone Antioxidant Reduction Assay" (NARA). This assay is designed for researchers, scientists, and drug development professionals seeking a robust and efficient method for screening and quantifying the antioxidant potential of pure compounds, natural product extracts, and other biological samples. The protocol is grounded in established principles of redox chemistry and has been structured to ensure self-validation and reproducibility.

Introduction: The Quest for Reliable Antioxidant Assays

The measurement of antioxidant activity is fundamental in fields ranging from pharmacology and food science to cosmetics and preventative medicine. Antioxidants mitigate the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a plethora of pathological conditions. Consequently, the development of reliable and high-throughput assays to screen for antioxidant potential is of paramount importance.

Existing methods, such as the DPPH, ABTS, and FRAP assays, have their merits but also present limitations, including potential interference from colored or turbid samples and pH sensitivity. This application note proposes a novel assay based on the redox-active compound 5-Nitronaphthalene-1,4-dione. Naphthoquinones are a class of organic compounds known for their electrochemical properties and involvement in biological electron transport. While derivatives of 5-nitro-1,4-naphthoquinone have been evaluated for their intrinsic antioxidant properties using established methods like the CUPRAC assay[1], we hypothesize that the parent molecule, 5-Nitronaphthalene-1,4-dione, can serve as an effective oxidant and chromogenic indicator for quantifying the antioxidant capacity of test substances.

Principle of the Nitronaphthoquinone Antioxidant Reduction Assay (NARA)

The NARA assay is predicated on the reduction of the yellow-colored 5-Nitronaphthalene-1,4-dione by an antioxidant compound. In this proposed mechanism, the antioxidant donates an electron (or hydrogen atom), leading to the reduction of the quinone moiety of 5-Nitronaphthalene-1,4-dione to a hydroquinone. This reduction is accompanied by a distinct and measurable color change, allowing for spectrophotometric quantification of the antioxidant's capacity.

The presence of the electron-withdrawing nitro group (-NO2) on the naphthalene ring is expected to enhance the electrophilicity of the quinone carbonyls, making 5-Nitronaphthalene-1,4-dione a suitable oxidizing agent for this purpose. The intensity of the color change, measured as a decrease in absorbance at a specific wavelength, will be directly proportional to the amount of 5-Nitronaphthalene-1,4-dione reduced, and thus, to the antioxidant capacity of the sample.

Proposed Reaction Mechanism:

Caption: Proposed reaction in the NARA assay.

Materials and Reagents

-

5-Nitronaphthalene-1,4-dione (CAS: 17788-47-5)[2]

-

Ethanol (ACS grade) or Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of absorbance measurements in the visible range

-

Test compounds/samples

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Reagent Preparation

-

5-Nitronaphthalene-1,4-dione Stock Solution (1 mM):

-

Accurately weigh 2.03 mg of 5-Nitronaphthalene-1,4-dione (M.W. 203.14 g/mol ).

-

Dissolve in 10 mL of ethanol or DMSO.

-

Store in a dark, airtight container at 4°C. This solution should be prepared fresh weekly.

-

-

Working Solution (100 µM):

-

Dilute the 1 mM stock solution 1:10 with PBS (pH 7.4). For example, add 1 mL of the stock solution to 9 mL of PBS.

-

Prepare this solution fresh daily before use.

-

-

Trolox Standard Stock Solution (1 mM):

-

Dissolve 2.50 mg of Trolox (M.W. 250.29 g/mol ) in 10 mL of ethanol.

-

Store at 4°C.

-

-

Trolox Standard Curve Solutions:

-

Prepare a series of dilutions from the Trolox stock solution in PBS to obtain final concentrations ranging from 10 µM to 200 µM.

-

Assay Procedure

The following workflow outlines the steps for performing the NARA assay.

Caption: Experimental workflow for the NARA assay.

-

Plate Setup:

-

Add 20 µL of the appropriate solution to each well:

-

Blank wells: 20 µL of PBS.

-

Standard wells: 20 µL of each Trolox standard dilution.

-

Sample wells: 20 µL of the test sample (dissolved in PBS).

-

-

-

Reaction Initiation:

-

Add 180 µL of the 100 µM 5-Nitronaphthalene-1,4-dione working solution to all wells.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes. The plate should be protected from direct light to prevent photochemical reactions.

-

-

Measurement:

-

Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) of the 5-Nitronaphthalene-1,4-dione working solution. This wavelength should be empirically determined but is expected to be in the 400-500 nm range.

-

Data Analysis and Interpretation

Calculation of Antioxidant Activity

The antioxidant activity is expressed as the percentage of 5-Nitronaphthalene-1,4-dione reduction, calculated using the following formula:

% Inhibition = [ (Ablank - Asample) / Ablank ] * 100

Where:

-

Ablank is the absorbance of the blank (5-N1,4-dione with PBS).

-

Asample is the absorbance of the sample well.

Standard Curve and Trolox Equivalents

-

Plot the % Inhibition for the Trolox standards against their corresponding concentrations (µM).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

The antioxidant capacity of the samples can be expressed as Trolox Equivalents (TE) by interpolating their % Inhibition values into the Trolox standard curve.

TE (µM) = ( % Inhibitionsample - c ) / m

Data Presentation

All quantitative data should be presented in a clear, tabular format for easy comparison.

| Sample ID | Concentration | Absorbance (λmax) | % Inhibition | TEAC (µM Trolox Eq.) |

| Trolox Std 1 | 10 µM | Value | Value | 10.0 |

| Trolox Std 2 | 25 µM | Value | Value | 25.0 |

| Trolox Std 3 | 50 µM | Value | Value | 50.0 |

| Trolox Std 4 | 100 µM | Value | Value | 100.0 |

| Trolox Std 5 | 200 µM | Value | Value | 200.0 |

| Test Sample 1 | 50 µg/mL | Value | Value | Calculated Value |

| Test Sample 2 | 50 µg/mL | Value | Value | Calculated Value |

Trustworthiness and Self-Validation

To ensure the integrity of the results obtained with the NARA assay, the following controls and validation steps are essential:

-

Positive Control: Always include a known antioxidant, such as Trolox or Ascorbic Acid, in each assay run to verify that the reagents are performing as expected.

-

Solvent Control: If samples are dissolved in a solvent other than the assay buffer (e.g., DMSO, ethanol), a solvent control must be included to account for any potential effects of the solvent on the reaction.

-

Linearity: The assay should demonstrate a linear response over the range of standard concentrations used. An R² value > 0.98 is recommended for the standard curve.

-

Reproducibility: Intra- and inter-assay variability should be assessed by running the same samples on multiple plates and on different days.

Conclusion and Future Directions

The Nitronaphthoquinone Antioxidant Reduction Assay (NARA) presented here is a promising new method for the determination of antioxidant capacity. Its basis in the redox chemistry of 5-Nitronaphthalene-1,4-dione offers a chromogenic endpoint that is amenable to high-throughput screening in a microplate format. Further studies should focus on optimizing incubation times, assessing specificity, and evaluating potential interferences from a wide range of compounds. The validation of this assay against established methods will further cement its utility in the field of antioxidant research.

References

-

Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. Available at: [Link]

-

Munteanu, I.G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. Available at: [Link]

-

Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC - NIH. Available at: [Link]

-

Iliadis, F., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

-

PubChem. 5-Nitronaphthalene-1,4-dione. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: 5-Nitro-1,4-Naphthoquinone as a Versatile Precursor for the Synthesis of Biologically Active Heterocyclic Compounds

An In-Depth Technical Guide

Introduction: The Strategic Advantage of the 5-Nitro-1,4-Naphthoquinone Scaffold

Naphthoquinones represent a privileged class of compounds, widely distributed in nature and renowned for their critical roles in cellular functions and their potential as therapeutic agents.[1][2] The introduction of a nitro group at the 5-position of the 1,4-naphthoquinone core profoundly modulates its electronic properties. This strong electron-withdrawing group enhances the electrophilicity of the quinone ring, making it an exceptionally versatile and reactive precursor for the synthesis of complex heterocyclic systems.[3][4] This enhanced reactivity is pivotal in medicinal chemistry, as the fusion or substitution of heterocyclic moieties onto the naphthoquinone scaffold often leads to compounds with significantly improved pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7]

This guide provides an in-depth exploration of the synthetic utility of 5-nitro-1,4-naphthoquinone, focusing on the core chemical transformations that enable the construction of diverse nitrogen, sulfur, and oxygen-containing heterocycles. We will move beyond simple procedural lists to explain the underlying principles and causalities of the experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Core Synthetic Strategies & Mechanistic Overview

The reactivity of the 5-nitro-1,4-naphthoquinone system is primarily governed by its electrophilic nature. The principal pathways for derivatization involve the reaction of the quinone ring with various nucleophiles. Depending on the substrate (e.g., presence of leaving groups) and the nucleophile, distinct reaction mechanisms can be exploited.

-

Nucleophilic Aromatic Substitution (SNAr): This is the predominant mechanism when using a halogenated precursor, such as 2,3-dichloro-5-nitro-1,4-naphthoquinone. The electron-deficient quinone ring facilitates the addition of a nucleophile to form a stable Meisenheimer-like intermediate, followed by the elimination of a halide ion. This is a highly efficient method for introducing nitrogen, oxygen, and sulfur nucleophiles.[5][8]

-

Michael 1,4-Addition: In the absence of a good leaving group on the quinone ring, nucleophiles can add to the α,β-unsaturated system of the quinone in a conjugate addition fashion.[3][4][8] This pathway is common for reactions with amines and thiols.

-

Cycloaddition Reactions: The C2-C3 double bond of the naphthoquinone ring can act as a dienophile in Diels-Alder reactions. This strategy allows for the construction of complex polycyclic systems, including those containing heteroatoms if a heterodienophile is employed.[6]

Below is a diagram illustrating these fundamental transformation pathways.

Caption: Core synthetic transformations of 5-nitro-1,4-naphthoquinone.

Part 2: Synthesis of Nitrogen-Containing Heterocycles

The introduction of nitrogen heterocycles is of paramount interest due to their prevalence in pharmacologically active molecules.

Application Note 2.1: Direct Amination via Nucleophilic Substitution

The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with various amines is a robust and high-yielding method to produce a library of N-substituted amino-naphthoquinones.[3][4] These compounds serve as both final products with potential biological activity and as intermediates for further cyclization reactions.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or ethanol are typically used. Ethanol is a greener choice, while DMF can better solubilize diverse substrates and often accelerates SNAr reactions.

-

Base: A non-nucleophilic base such as K₂CO₃ or triethylamine (Et₃N) is essential. Its role is to scavenge the HCl generated during the substitution, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Temperature: Reactions are often conducted at temperatures ranging from room temperature to reflux. Heating is generally required to achieve reasonable reaction rates, particularly with less nucleophilic amines.

Protocol 1: Synthesis of 2-Amino-3-chloro-5-nitro-1,4-naphthoquinones

This protocol describes a general procedure for the monosubstitution of an amine onto the 2,3-dichloro-5-nitro-1,4-naphthoquinone core.

Principle: A nucleophilic aromatic substitution reaction where an amine displaces one of the chlorine atoms on the quinone ring.

Materials & Reagents:

-

2,3-dichloro-1,4-naphthoquinone (can be nitrated to 5-nitro derivative as a preceding step) or 2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 eq)

-

Appropriate amine (e.g., aniline, morpholine, piperazine) (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

-

Ethanol or Dimethylformamide (DMF)

-

Ethyl acetate, Hexane (for chromatography)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a solution of 2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 mmol) in ethanol (15 mL), add the desired amine (1.0 mmol) and K₂CO₃ (1.5 mmol).

-

Stir the reaction mixture at 40°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and air dry.

-

Purify the crude solid by recrystallization from an appropriate solvent (e.g., DMF/EtOH) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[9]

Characterization:

-

¹H NMR, ¹³C NMR: To confirm the structure and regiochemistry of the substitution.

-

FT-IR: To identify key functional groups (C=O, N-H, NO₂).

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Application Note 2.2: Construction of Fused Pyrazolo-Naphthoquinones

Fused pyrazoles are an important class of heterocycles with diverse biological activities.[1][2] They can be synthesized from naphthoquinones by reaction with hydrazine derivatives.

Caption: Workflow for pyrazolo-naphthoquinone synthesis.

Protocol 2: Synthesis of Fused Pyrazolo-5-nitro-1,4-naphthoquinones

This protocol is adapted from procedures for synthesizing pyrazolo-naphthoquinones, which involve the cyclocondensation of a hydrazine with an appropriately substituted naphthoquinone.[10]

Principle: The reaction proceeds via the formation of a hydrazone intermediate from an acetyl-naphthoquinone, followed by an intramolecular cyclization and dehydration/oxidation to yield the aromatic fused pyrazole ring system.

Materials & Reagents:

-

2-Acetyl-5-nitro-1,4-naphthoquinone (1.0 eq) (Requires prior synthesis)

-

Hydrazine hydrate or substituted hydrazine (1.1 eq)

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol

Step-by-Step Procedure:

-

Dissolve 2-acetyl-5-nitro-1,4-naphthoquinone (1.0 mmol) in glacial acetic acid (10 mL).

-

Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours, monitoring by TLC.

-

Cool the mixture to room temperature and pour it into a beaker of cold water.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure fused pyrazolo-naphthoquinone.

Expert Insight: The use of glacial acetic acid as the solvent is strategic; it acts as a proton source to catalyze the initial hydrazone formation and provides a suitable high-temperature medium for the subsequent cyclization and dehydration steps.

Part 3: Synthesis of Sulfur-Containing Heterocycles

The incorporation of sulfur into the naphthoquinone scaffold can lead to compounds with potent anticancer and antimicrobial properties.[6][9]

Application Note 3.1: Thioether Derivatives and Fused Thiophenes

Similar to amines, thiols can react with halogenated 5-nitro-1,4-naphthoquinones via nucleophilic substitution to form thioether derivatives. Using a dithiol, such as 1,2-ethanedithiol, allows for the formation of a fused dithiine ring system.[7]

Protocol 3: Synthesis of Naphtho[2,3-b][3][4]dithiine-5,10-dione Derivatives

This protocol details the synthesis of a fused sulfur-containing heterocycle.

Principle: A double SNAr reaction where both thiol groups of 1,2-ethanedithiol displace the two chlorine atoms of 2,3-dichloro-5-nitro-1,4-naphthoquinone to form a stable six-membered heterocyclic ring.

Materials & Reagents:

-

2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 eq)

-

1,2-ethanedithiol (1.0 eq)

-

Methanol

-

Triethylamine (Et₃N) (2.2 eq)

Step-by-Step Procedure:

-

Suspend 2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 mmol) in methanol (15 mL).

-

Add 1,2-ethanedithiol (1.0 mmol) to the suspension.

-

Add triethylamine (2.2 mmol) dropwise while stirring. The base deprotonates the thiol, forming the more potent thiolate nucleophile.

-

Heat the reaction mixture to 50°C and stir for 12 hours.[7]

-

Monitor the reaction by TLC. A distinct color change and the formation of a precipitate are often observed.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Filter the solid product and wash it sequentially with cold water and cold methanol to remove any unreacted starting materials and salts.

-

Dry the product under vacuum. The product is often pure enough for characterization, but can be recrystallized if necessary.

Summary of Representative Reactions

The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocyclic derivatives from 5-nitro-1,4-naphthoquinone precursors.

| Precursor | Nucleophile/Reagent | Heterocycle Class | Typical Conditions | Yield (%) | Reference(s) |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Anilines, Piperazines, Morpholines | N-Substituted Amino | K₂CO₃, Ethanol, 40°C, 4-6 h | 70-90 | [3][4][9] |

| 2-Acetyl-5-nitro-1,4-naphthoquinone | Hydrazine Hydrate | Fused Pyrazole | Acetic Acid, Reflux, 2-4 h | 65-85 | [10] |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | 4-Amino-1,2,4-triazole-3-thione | S-Substituted Triazole | K₂CO₃, Ethanol, 40°C, 4 h | ~78 | [9] |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | 1,2-Ethanedithiol | Fused Dithiine | Et₃N, Methanol, 50°C, 12 h | ~62 | [7] |

Safety & Handling

Critical Safety Notice: Naphthoquinones and their derivatives should be handled with care. They are often classified as skin and respiratory irritants. The nitro-derivatives may have increased toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

5-Nitro-1,4-naphthoquinone is a powerful and versatile building block in synthetic organic chemistry. Its activated electronic nature allows for facile reactions with a wide array of nucleophiles, providing straightforward access to complex heterocyclic structures. The protocols and insights provided in this guide demonstrate the key strategies for harnessing its reactivity to construct libraries of novel compounds for evaluation in drug discovery and materials science. The ability to systematically modify the naphthoquinone core by introducing diverse heterocyclic systems underscores its importance as a strategic precursor for generating chemical diversity and uncovering new structure-activity relationships.

References

-

Abdassalam, A. M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. Available at: [Link]

-

Guzman, A. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. PMC. Available at: [Link]

-

Guzman, A. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. MDPI. Available at: [Link]

-

Abdassalam, A. M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. PubMed. Available at: [Link]

-

Beletskaya, I. P., et al. (2025). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Request PDF. (2025). The Synthesis of Some Fused Pyrazolo-1,4-Naphthoquinones. ResearchGate. Available at: [Link]

-

Valderrama, J. A., et al. (2000). Synthesis and Characterization of New Naphthoquinonic Derivatives Containing the Pyrazole Ring: Pyrazolylnaphthoquinones. Semantic Scholar. Available at: [Link]

-

Lesyk, R., et al. (2021). 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. MDPI. Available at: [Link]

-

da Silva, G. G., et al. (2021). 1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur Synthesis, Antitumor Activity and Docking of 2,3-(Substituted). SciELO. Available at: [Link]

-

Shakh, Y. U., et al. (2017). Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[3][4][8]-Triazole-3-thione Substitution. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Valderrama, J. A., et al. (2000). Synthesis and Characterization of New Naphthoquinonic Derivatives Containing the Pyrazole Ring: Pyrazolylnaphthoquinones. MDPI. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

Application Note: Unambiguous Regioisomer Assignment of 5-Nitro-1,4-Naphthoquinone using 1H NMR and COSY Spectroscopy

Abstract

The synthesis of substituted naphthoquinones often yields a mixture of regioisomers, the differentiation of which is critical for applications in medicinal chemistry and materials science. This application note provides a detailed protocol and analysis guide for the unequivocal structural elucidation of 5-nitro-1,4-naphthoquinone and its distinction from other possible regioisomers (e.g., 6-nitro-1,4-naphthoquinone) using one-dimensional (1D) Proton Nuclear Magnetic Resonance (¹H NMR) and two-dimensional (2D) Correlation Spectroscopy (COSY). We will explain the causality behind experimental choices and demonstrate how the analysis of spin-spin coupling networks provides a self-validating system for structural confirmation.

Introduction: The Challenge of Regioisomerism

1,4-Naphthoquinone and its derivatives are privileged scaffolds in drug discovery, known for their diverse biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate this activity.[1][2] However, electrophilic nitration of 1,4-naphthoquinone can theoretically produce multiple regioisomers, primarily 5-nitro- and 6-nitro-1,4-naphthoquinone. Since biological activity is intimately tied to molecular structure, a robust and unambiguous method for identifying the correct isomer is paramount.